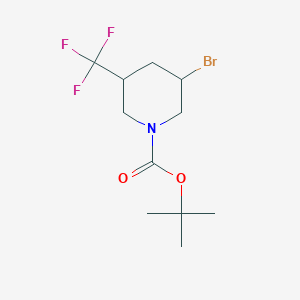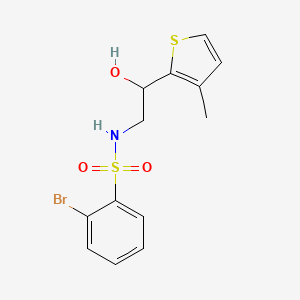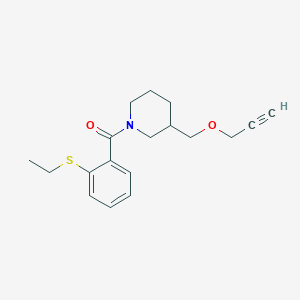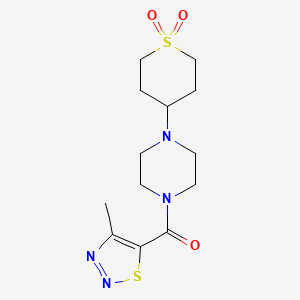
Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the Inchi Code 1S/C11H17BrF3NO3/c1-9(2,3)19-8(17)16-5-4-10(18,7(12)6-16)11(13,14)15/h7,18H,4-6H2,1-3H3 . It is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The specific synthesis process for Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate is not well-documented in the available literature.Molecular Structure Analysis
The molecular structure of this compound is defined by its Inchi Code: 1S/C11H17BrF3NO3/c1-9(2,3)19-8(17)16-5-4-10(18,7(12)6-16)11(13,14)15/h7,18H,4-6H2,1-3H3 . This indicates that it contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.16 . It is typically stored in a dry environment at temperatures between 2-8°C . More specific physical and chemical properties such as density, melting point, and boiling point are not well-documented in the available literature.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Researchers have explored its utility in the asymmetric synthesis of important chemical compounds. For instance, asymmetric syntheses of specific piperidinecarboxylic acid derivatives have been described, highlighting its potential as a building block in the creation of enantiomerically pure compounds starting from basic amino acids. Such processes are crucial in the development of pharmaceuticals and fine chemicals with specific optical activities (C. Xue et al., 2002).
Molecular Structure Characterization
The compound has also been a subject in studies focused on molecular structure characterization. For example, the synthesis and characterization of related cyclic amino acid esters provide insights into their structural properties via NMR spectroscopy and X-ray diffraction analysis. These studies are foundational in understanding the chemical behavior and potential applications of such compounds (T. Moriguchi et al., 2014).
Coupling Reactions
Its use in coupling reactions to produce diverse organic compounds has been documented. Research on coupling arylboronic acids with partially reduced pyridine derivatives showcases its versatility in forming complex molecules, which are essential in drug development and synthesis of organic materials (D. Wustrow & L. Wise, 1991).
Scaffold for Substituted Piperidines
The compound serves as a scaffold for the preparation of substituted piperidines, demonstrating its importance in medicinal chemistry for the development of new therapeutic agents. The creation of new scaffolds is critical for discovering novel drugs with enhanced efficacy and reduced side effects (Rianne A. G. Harmsen et al., 2011).
Intermediate in Biologically Active Compounds
Its role as an intermediate in the synthesis of biologically active compounds, such as crizotinib, underscores its significance in pharmaceutical research. The ability to synthesize complex molecules efficiently is crucial for advancing drug discovery and development (D. Kong et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrF3NO2/c1-10(2,3)18-9(17)16-5-7(11(13,14)15)4-8(12)6-16/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYBLZEIQYKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2586642.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2586643.png)





![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2586655.png)
![6-Chloro-2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2586658.png)
![(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2586660.png)
![N-(4-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586662.png)
![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2586663.png)